(2E)-N'-nitro-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboximidamide
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Overview
Description
(2E)-N’-nitro-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboximidamide is a complex organic compound that features a furan ring substituted with a nitrophenyl group and a hydrazinecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-nitro-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboximidamide typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with hydrazinecarboximidamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N’-nitro-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N’-nitro-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboximidamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (2E)-N’-nitro-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboximidamide could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of (2E)-N’-nitro-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboximidamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro and hydrazinecarboximidamide groups could participate in hydrogen bonding, electrostatic interactions, or covalent bonding with molecular targets.
Comparison with Similar Compounds
Similar Compounds
(2E)-N’-nitro-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboximidamide: Unique due to the presence of both nitro and hydrazinecarboximidamide groups.
(2E)-N’-nitro-2-{[5-(4-nitrophenyl)thiophene-2-yl]methylidene}hydrazinecarboximidamide: Similar structure but with a thiophene ring instead of a furan ring.
(2E)-N’-nitro-2-{[5-(4-nitrophenyl)pyrrole-2-yl]methylidene}hydrazinecarboximidamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
The uniqueness of (2E)-N’-nitro-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboximidamide lies in its combination of a nitrophenyl-substituted furan ring and a hydrazinecarboximidamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10N6O5 |
---|---|
Molecular Weight |
318.25 g/mol |
IUPAC Name |
2-nitro-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]guanidine |
InChI |
InChI=1S/C12H10N6O5/c13-12(16-18(21)22)15-14-7-10-5-6-11(23-10)8-1-3-9(4-2-8)17(19)20/h1-7H,(H3,13,15,16)/b14-7+ |
InChI Key |
USTUZACYWHRDNL-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/N/C(=N/[N+](=O)[O-])/N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=N[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
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